Ethyl 5-[(3-cyclopentylpropanoyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-[(3-cyclopentylpropanoyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(3-cyclopentylpropanoyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst.
Attachment of the cyclopentylpropanoyl group: This is typically done through acylation reactions using cyclopentylpropionyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(3-cyclopentylpropanoyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-[(3-cyclopentylpropanoyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Ethyl 5-[(3-cyclopentylpropanoyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be compared with similar compounds such as:
Cyclopentanepropionyl chloride: Used in the synthesis of similar benzofuran derivatives.
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate: Another compound with a cyclopentylpropanoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H28O6 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 5-(3-cyclopentylpropanoyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H28O6/c1-3-30-26(28)24-21-16-20(31-23(27)15-8-17-6-4-5-7-17)13-14-22(21)32-25(24)18-9-11-19(29-2)12-10-18/h9-14,16-17H,3-8,15H2,1-2H3 |
InChI Key |
BLOHRKDKRBBCNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)CCC3CCCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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